Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Description
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a bicyclic organic compound featuring a tetrahydropyran ring substituted with an amine group at position 3 and an ethyl carboxylate ester at position 2. The cis-configuration of the amine and carboxylate groups imparts distinct stereochemical and physicochemical properties, making it valuable in pharmaceutical and synthetic chemistry. Its hydrochloride salt form enhances solubility and stability, critical for formulation and biological applications.
Structural elucidation of such compounds typically employs techniques like NMR and UV spectroscopy, as demonstrated in studies of structurally related pyran derivatives (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) . Crystallographic tools like SHELX and WinGX are also pivotal for confirming stereochemistry and hydrogen-bonding patterns .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (3R,4R)-3-aminooxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPKNIXADZTMM-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves several steps. The starting material is typically a pyran derivative, which undergoes a series of chemical reactions including esterification, amination, and hydrochloride salt formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted pyran derivatives.
Scientific Research Applications
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: It is primarily used in the treatment of type 2 diabetes by regulating blood glucose levels.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the pancreatic beta cells, stimulating the release of insulin and thereby lowering blood glucose levels. The compound also affects various metabolic pathways, enhancing glucose uptake and utilization in peripheral tissues.
Comparison with Similar Compounds
Key Observations:
Hydrochloride Salts: The hydrochloride form of the target compound enhances aqueous solubility compared to free-base analogs like 4-(2-Aminoethyl)tetrahydro-2H-pyran .
Ester vs. Carboxylic Acid : The ethyl carboxylate group in the target compound improves membrane permeability relative to carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .
Stereochemical Impact : The cis-configuration of the amine and ester groups differentiates it from trans-isomers, which may exhibit altered hydrogen-bonding patterns and crystallographic packing .
Key Findings:
- The target compound’s ester group reduces solubility compared to its hydrochloride analog but increases lipophilicity, favoring CNS targeting.
- Synthetic yields for ester-containing derivatives (65–75%) are lower than those for amine analogs (70–85%), likely due to steric hindrance during esterification .
Hydrogen Bonding and Crystallography
Hydrogen-bonding networks in the target compound’s crystal lattice differ significantly from non-ester analogs. For example:
Biological Activity
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following characteristics:
| Property | Description |
|---|---|
| CAS Number | 1363405-28-0 |
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 g/mol |
| SMILES Notation | CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl |
| Physical State | White to yellow solid |
| Purity | ≥ 95% |
The compound features a tetrahydropyran ring with an amino group and an ethyl ester functional group, which contributes to its reactivity and biological activity.
Research indicates that this compound may function as an enzyme inhibitor. Its mechanism typically involves binding to specific enzyme active sites, thereby inhibiting their activity and altering biological pathways. This makes it a candidate for therapeutic applications, particularly in the development of enzyme inhibitors relevant to various diseases.
Antiviral Properties
Recent studies have highlighted the compound's potential antiviral properties. For instance, it has been explored as a selective inhibitor of host kinases involved in viral replication processes. In vitro studies demonstrated that compounds with similar structures exhibited potent antiviral activity against Dengue virus by targeting AAK1 and GAK kinases, suggesting that this compound could share similar mechanisms of action .
Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition assays. For example, it has been evaluated for its ability to inhibit specific proteases and kinases, which are crucial in various signaling pathways. The structure-activity relationship (SAR) studies have provided insights into how modifications to the compound can enhance its inhibitory potency .
Case Studies
- Dengue Virus Inhibition : In a study investigating broad-spectrum antiviral agents, this compound was part of a series of compounds tested for efficacy against Dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The results indicated significant antiviral activity, supporting further exploration of this compound's therapeutic potential .
- Enzyme Targeting : Another study focused on the inhibition of IRAK4, a kinase implicated in inflammatory responses. The findings suggested that derivatives of tetrahydropyran compounds could effectively inhibit IRAK4 activity, paving the way for the development of new anti-inflammatory drugs .
Research Findings
A summary of key research findings related to this compound is provided in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
